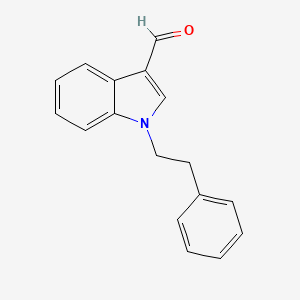

1-Phenethyl-1H-indole-3-carbaldehyde

Description

Significance of the Indole (B1671886) Scaffold in Contemporary Chemical Biology

The indole scaffold, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is considered a "privileged" structure in drug discovery. This designation arises from its ability to bind to a wide variety of biological receptors and enzymes with high affinity, often serving as a crucial pharmacophore in designing new therapeutic agents. The indole ring is prevalent in essential biomolecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin, which underscores its fundamental role in physiological processes.

In medicinal chemistry, the indole nucleus is a key structural motif in numerous pharmaceuticals. Its versatile structure allows for interaction with biological targets through various non-covalent forces, such as hydrogen bonding, hydrophobic interactions, and π-π stacking. Researchers have successfully incorporated the indole scaffold into drugs for a multitude of conditions, including cancer, inflammatory disorders, and neurological diseases. The advantages of using indole-based compounds in drug development include their potential for straightforward synthesis, good biocompatibility, and high bioavailability.

Overview of Indole-3-Carbaldehyde Derivatives as Versatile Synthetic Intermediates

Indole-3-carbaldehyde and its derivatives are fundamental building blocks in organic synthesis. They serve as key intermediates in the preparation of a wide range of more complex, biologically active compounds and natural indole alkaloids. researchgate.netresearchgate.netekb.eg The reactivity of the aldehyde group at the C3 position makes it a versatile handle for numerous chemical transformations, including C-C and C-N bond-forming reactions, condensations, and reductions. researchgate.netresearchgate.net

These synthetic transformations allow for the elaboration of the indole-3-carbaldehyde core into diverse heterocyclic systems. For example, condensation reactions with various amines can produce Schiff bases, which are themselves precursors to other molecular structures and have been studied for their own biological properties. aku.edu.tr The aldehyde can also participate in reactions like the Wittig or Knoevenagel condensation to extend the carbon chain, leading to compounds such as indolylchalcones. researchgate.net The synthetic accessibility and reactivity of indole-3-carbaldehyde derivatives make them indispensable tools for chemists aiming to construct novel molecules with potential therapeutic applications, including antimicrobial, antiviral, and antitumor agents. ekb.egresearchgate.net

Current Academic Research Landscape and Specific Focus on 1-Phenethyl-1H-indole-3-carbaldehyde

The academic interest in indole-3-carbaldehyde derivatives is primarily focused on the synthesis of novel structures and the evaluation of their biological activities. A common strategy involves the modification of the indole nitrogen (N1 position) through N-alkylation to explore how different substituents influence the molecule's properties. researchgate.net The introduction of a phenethyl group at this position yields this compound.

While general and efficient methods for the N-alkylation of indole-3-carbaldehyde are well-established, specific and detailed research focusing exclusively on the 1-phenethyl derivative is limited in the currently available scientific literature. researchgate.net However, the synthesis and biological evaluation of other N-phenethyl indole derivatives (lacking the 3-carbaldehyde group) have been reported, particularly in the context of developing new melatoninergic ligands, indicating the importance of the N-phenethyl moiety for receptor interaction. nih.gov

| Compound Name | N-Substituent | Molecular Formula | Molecular Weight (g/mol) | Appearance | Reference |

|---|---|---|---|---|---|

| 1-Methyl-1H-indole-3-carbaldehyde | Methyl | C10H9NO | 159.19 | Data Not Available | rsc.org |

| 1-Ethyl-1H-indole-3-carbaldehyde | Ethyl | C11H11NO | 173.21 | Data Not Available | rsc.orgnih.gov |

| 1-Allyl-1H-indole-3-carbaldehyde | Allyl | C12H11NO | 185.22 | Data Not Available | rsc.org |

| 1-Phenyl-1H-indole-3-carbaldehyde | Phenyl | C15H11NO | 221.26 | Data Not Available | rsc.org |

| This compound | Phenethyl | C17H15NO | 249.31 | Data Not Available | N/A |

The current research landscape suggests that while the synthetic methodology to produce this compound is accessible, the compound itself has not been a specific focus of extensive investigation. Future research could explore its unique biological properties, potentially leveraging the known significance of both the indole-3-carbaldehyde core and the N-phenethyl substituent for therapeutic applications.

Structure

3D Structure

Properties

Molecular Formula |

C17H15NO |

|---|---|

Molecular Weight |

249.31 g/mol |

IUPAC Name |

1-(2-phenylethyl)indole-3-carbaldehyde |

InChI |

InChI=1S/C17H15NO/c19-13-15-12-18(17-9-5-4-8-16(15)17)11-10-14-6-2-1-3-7-14/h1-9,12-13H,10-11H2 |

InChI Key |

VVAIHYXWETWVFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=C(C3=CC=CC=C32)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Phenethyl 1h Indole 3 Carbaldehyde and N Substituted Indole 3 Carbaldehydes

Strategic Approaches for Indole (B1671886) N-Alkylation Preceding C3-Formylation

A common and logical synthetic route involves the initial N-alkylation of the indole core, followed by the introduction of a formyl group at the electron-rich C3 position. This strategy allows for the synthesis of a diverse library of N-substituted indole-3-carbaldehydes by varying the alkylating agent in the first step.

Vilsmeier-Haack Formylation for Indole-3-Carbaldehyde Scaffolds

The Vilsmeier-Haack reaction is a classic and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. chemistrysteps.comijpcbs.comorganic-chemistry.org It is a highly reliable method for introducing a formyl group specifically at the 3-position of the indole nucleus. niscpr.res.in The reaction typically utilizes a Vilsmeier reagent, which is an electrophilic chloromethyliminium salt, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). chemistrysteps.comijpcbs.com

The mechanism involves two main stages. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent. chemistrysteps.com In the second stage, the electron-rich indole ring attacks this electrophile in an electrophilic aromatic substitution reaction, leading to the formation of an α-chloro amine intermediate. organic-chemistry.org This intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product. chemistrysteps.comorganic-chemistry.org

The Vilsmeier-Haack reaction is particularly effective for indoles because the nitrogen atom donates electron density to the pyrrole (B145914) ring, making the C3 position highly nucleophilic. chemistrysteps.com This method is generally mild and economical, making it a powerful tool in synthetic chemistry. ijpcbs.com For the synthesis of 1-phenethyl-1H-indole-3-carbaldehyde, this strategy would first involve the N-alkylation of indole to produce 1-phenethyl-1H-indole, which would then be subjected to Vilsmeier-Haack conditions to introduce the C3-carbaldehyde.

| Reaction Step | Reagents | Role | Typical Conditions |

| Vilsmeier Reagent Formation | N,N-Dimethylformamide (DMF), Phosphorus Oxychloride (POCl₃) | Formylating agent precursor | 0 °C to room temperature |

| Electrophilic Substitution | N-substituted Indole, Vilsmeier Reagent | Formylation of the indole ring | 0 °C to elevated temperatures (e.g., 100-120 °C) rsc.org |

| Hydrolysis | Water, often with a base (e.g., NaOH) | Conversion of iminium intermediate to aldehyde | Aqueous workup |

Alternative Formylation Protocols for Indole Systems

While the Vilsmeier-Haack reaction is robust, its reliance on reagents like POCl₃ has prompted the development of alternative formylation methods, often with milder conditions or improved functional group tolerance. acs.org Classical alternatives include the Reimer-Tiemann, Rieche, Duff, and Gattermann-Koch reactions, though these also come with their own drawbacks, such as harsh conditions or the use of hazardous reagents. acs.org

More recent advancements have focused on developing practical, efficient, and cost-effective formylation techniques. acs.org These modern protocols utilize a variety of formyl sources and catalysts.

Key Alternative Formylation Methods:

Boron-Catalyzed Formylation: A practical and scalable approach uses alkyl orthoesters, such as trimethyl orthoformate (TMOF), as the formylating agent with boron trifluoride diethyl etherate (BF₃·OEt₂) as an effective catalyst. This method allows for the rapid and efficient synthesis of a wide range of C-formylindoles. acs.org

Organocatalytic Vilsmeier-Haack Reaction: A catalytic version of the Vilsmeier-Haack reaction has been developed using a phospholene oxide catalyst. This approach enables the formylation of indoles under mild conditions and has been successfully applied to synthesize deuterated indole-3-carboxaldehydes using DMF-d7 as the deuterium source. orgsyn.org

Formylation with Other Carbon Sources: Various other one-carbon sources have been explored, including dimethyl sulfoxide (DMSO), formaldehyde, and glyoxylic acid, often employed under thermochemical, electrochemical, or photochemical conditions. acs.org For example, tetramethylethylenediamine (TMEDA) has been used as a carbon source in a reaction catalyzed by CuCl with atmospheric oxygen as the oxidant. researchgate.net

| Method | Formyl Source | Catalyst/Reagent | Key Features |

| Boron-Catalyzed | Trimethyl orthoformate (TMOF) | BF₃·OEt₂ | Scalable, rapid, and efficient for various C-formylindoles. acs.org |

| Catalytic Vilsmeier-Haack | N,N-Dimethylformamide (DMF) | 3-methyl-1-phenyl-2-phospholene 1-oxide | Mild conditions, applicable for late-stage formylation. orgsyn.org |

| Copper-Catalyzed | Tetramethylethylenediamine (TMEDA) | CuCl / O₂ | Uses an alternative carbon source under oxidative conditions. researchgate.net |

Direct and Indirect Methods for Phenethyl Group Introduction at the Indole Nitrogen

An alternative synthetic strategy involves formylating the indole ring first to obtain indole-3-carbaldehyde, followed by the introduction of the phenethyl group at the nitrogen atom. This approach is advantageous when the desired N-substituent might be incompatible with the conditions of the formylation reaction.

N-Phenethylation Strategies for Indole-3-Carbaldehydes

The direct N-phenethylation of indole-3-carbaldehyde can be achieved through standard N-alkylation procedures. This typically involves the deprotonation of the indole nitrogen with a suitable base, followed by nucleophilic substitution with a phenethyl electrophile.

A common protocol involves treating indole-3-carbaldehyde with a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like acetonitrile or THF. chemicalbook.comderpharmachemica.com Subsequently, a phenethyl halide, such as 2-phenylethyl bromide, is added to the reaction mixture. The reaction is often heated to facilitate the substitution. chemicalbook.com This method is analogous to the N-acylation of indole-3-carboxaldehyde (B46971), where an acyl chloride is used in the presence of a base like triethylamine. derpharmachemica.com

General N-Alkylation Protocol:

Deprotonation: Indole-3-carbaldehyde is dissolved in a dry aprotic solvent (e.g., THF, acetonitrile).

Base Addition: A base (e.g., K₂CO₃, NaH) is added to generate the indolide anion.

Alkylation: A phenethyl electrophile (e.g., phenethyl bromide) is added.

Reaction: The mixture is stirred, often with heating (reflux), until the reaction is complete, as monitored by TLC. derpharmachemica.com

Workup: Standard aqueous workup and purification by chromatography yield the desired this compound.

Synthesis via Functionalized Phenethyl-Containing Indole Precursors

A more convergent approach involves constructing the indole ring from precursors that already contain the N-phenethyl moiety. This strategy relies on classical named reactions for indole synthesis, such as the Fischer, Bartoli, Larock, or Gassman syntheses. organic-chemistry.orgyoutube.com For instance, in a Fischer indole synthesis, N-phenethyl-N-phenylhydrazine could be reacted with a suitable aldehyde or ketone precursor to the pyrrole ring under acidic conditions.

The Bartoli indole synthesis provides another powerful route, particularly for preparing 7-substituted indoles, by reacting ortho-substituted nitroarenes with vinyl Grignard reagents. youtube.com By starting with an appropriately substituted N-phenethyl aniline derivative, these classical methods can be adapted to build the desired 1-phenethyl-1H-indole core, which can then be formylated or constructed with the C3-substituent already in place. While powerful, these methods may require more complex starting materials and careful optimization of reaction conditions. nih.gov

Catalytic and Cascade Reactions Leading to this compound Frameworks

Modern organic synthesis increasingly focuses on the development of catalytic and cascade reactions to improve efficiency, reduce waste, and access complex molecules in fewer steps. While a specific one-pot catalytic synthesis for this compound is not prominently documented, several advanced catalytic strategies for indole synthesis and functionalization could be applied.

Metal-catalyzed reactions, particularly those involving palladium, copper, or nickel, have become powerful tools for constructing and functionalizing indole rings. organic-chemistry.orgbeilstein-journals.org For example, carbonylative cyclization reactions can be used to synthesize the indole core while simultaneously introducing a carbonyl group. beilstein-journals.org A hypothetical route could involve a palladium-catalyzed carbonylative cyclization of a precursor derived from a 2-alkynyl-N-phenethylaniline. Such methods often use carbon monoxide (CO) or a CO surrogate like phenyl formate. beilstein-journals.org

Furthermore, direct C-H functionalization represents a state-of-the-art strategy for introducing substituents onto the indole ring without the need for pre-functionalized starting materials. A catalytic, regioselective C3-formylation of 1-phenethyl-1H-indole would be an ideal and atom-economical approach. Research in this area is ongoing, with methods like the catalytic Vilsmeier-Haack reaction representing a step in this direction. orgsyn.org These advanced methodologies hold the promise of more streamlined and environmentally benign syntheses of this compound and its derivatives.

Copper-Catalyzed Oxidation Routes

Copper catalysis offers an attractive avenue for the synthesis of indole-3-carbaldehydes, leveraging the metal's low cost and versatile reactivity. Methodologies in this domain often focus on direct C-H formylation or oxidative processes using various carbon sources and oxidants.

One prominent approach involves the copper-catalyzed formylation of indoles at the C-3 position. researchgate.net For instance, reactions employing tetramethylethylenediamine (TMEDA) or dimethyl sulfoxide (DMSO) as the carbon source have been successfully developed. researchgate.net These transformations typically involve a copper catalyst, such as copper(I) chloride, which facilitates the introduction of a formyl group onto the electron-rich indole nucleus under an oxygen atmosphere. researchgate.net

Furthermore, related copper-catalyzed aerobic oxidation reactions have proven effective in generating formamide functionalities, which are structurally related to carbaldehydes. A notable example is the tandem N-dealkylation and N-methyl aerobic oxidation of tertiary aromatic amines into N-arylformamides, a reaction catalyzed by copper and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). researchgate.net This process highlights copper's ability to mediate selective oxidation at a carbon atom adjacent to nitrogen using molecular oxygen, suggesting a potential pathway for the synthesis of N-substituted indole-3-carbaldehydes from precursors like N-substituted 3-methylindoles. Another strategy is the Yonemitsu condensation, a three-component reaction of an indole, an aldehyde, and an active methylene compound, which can be catalyzed by copper-based metal-organic frameworks to produce various 3-substituted indoles. du.ac.irdu.ac.ir

| Catalyst System | Carbon Source / Substrate | Oxidant | Key Features | Yields |

| CuCl | Tetramethylethylenediamine (TMEDA) | Atmospheric Oxygen | Direct C-3 formylation of indoles. researchgate.netresearchgate.net | Moderate to Good |

| Copper-based MOF | Benzaldehyde, Dimedone | N/A (Condensation) | Yonemitsu reaction in water as a green solvent. du.ac.irdu.ac.ir | 80-90% |

| Cu/TEMPO | Tertiary Aromatic Amines | Molecular Oxygen | Cascade N-dealkylation/N-methyl oxidation to formamides. researchgate.net | Not specified |

Iron-Catalyzed C-H Activation and Alkylation/Alkenylation Approaches

Iron catalysis has emerged as a sustainable and powerful tool for C-H functionalization, providing cost-effective and environmentally benign alternatives to precious metal catalysts. These methods have been successfully applied to both the direct formylation and the alkylation of N-substituted indoles.

A highly efficient iron-catalyzed C-3 selective formylation of both free (N-H) and N-substituted indoles has been developed. researchgate.netorganic-chemistry.org This method utilizes the inexpensive and non-toxic ferric chloride (FeCl₃) as a catalyst, with formaldehyde and aqueous ammonia serving as the reaction partners and air as the terminal oxidant. organic-chemistry.org The reaction proceeds under mild conditions and demonstrates broad substrate compatibility, offering a green and scalable route to 3-formylindoles with yields up to 93%. organic-chemistry.org Mechanistic insights suggest the formation of an imine intermediate, followed by nucleophilic attack by the indole and subsequent oxidation involving the Fe(III) catalyst and oxygen. organic-chemistry.org

Beyond formylation, iron catalysis is extensively used for C-H alkylation of indoles. While classical iron-catalyzed methods often result in C-3 alkylation via a borrowing-hydrogen methodology with alcohols, recent studies have shown how to control the selectivity to achieve N-alkylation instead. nih.govnih.gov By starting with an indoline, N-alkylation can be achieved using a tricarbonyl(cyclopentadienone) iron complex, followed by a subsequent iron-catalyzed oxidation to furnish the N-alkylated indole. nih.govresearchgate.net Additionally, three-coordinate iron(0) complexes have been shown to catalyze the regioselective C-H alkylation of N-substituted indoles with alkenes at room temperature, tolerating a wide range of functional groups without the need for additives like Grignard reagents. nih.gov

| Catalyst / Reagents | Reaction Type | Substrates | Key Features | Yields |

| FeCl₃ / Formaldehyde / aq. NH₃ | C-3 Formylation | N-H and N-substituted indoles | Uses air as oxidant; green and scalable. researchgate.netorganic-chemistry.org | Up to 93% |

| Tricarbonyl(cyclopentadienone) iron complex | N-Alkylation | Indolines and alcohols | Two-step, one-pot N-alkylation followed by oxidation. nih.govresearchgate.net | 31-90% |

| Fe(IMes)(η²-styrene)₂ | C-H Alkylation | N-substituted indoles and alkenes | Regioselective; proceeds at room temperature without additives. nih.gov | Good to Excellent |

Multicomponent Reaction Protocols for Indole Derivative Construction

Multicomponent reactions (MCRs) are highly convergent and atom-economical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. researchgate.net These strategies are exceptionally valuable for the rapid construction of complex molecular scaffolds like N-substituted indole derivatives.

The Ugi reaction is a versatile MCR that has been adapted for indole synthesis. rsc.org An innovative two-step process involves an initial Ugi four-component reaction between an aniline, glyoxal dimethyl acetal, formic acid, and an isocyanide. rsc.org The resulting adduct undergoes an acid-catalyzed cyclization to furnish multi-substituted indole-2-carboxamide derivatives under mild and sustainable conditions. rsc.org Variations of this approach, such as a sequential Ugi-3CR/Wittig reaction, have also been developed to produce diverse indoles in a one-pot fashion. acs.org The Ugi reaction can also be employed in post-modification steps to introduce further complexity onto a pre-formed indole scaffold. nih.govrsc.org

Another powerful MCR for creating 3-substituted indoles is the Yonemitsu reaction. rsc.org This three-component condensation typically involves an indole, an aldehyde, and an active methylene compound such as malononitrile or dimedone. du.ac.irrsc.orgacs.org The reaction has been shown to be catalyzed by various catalysts, including copper-based metal-organic frameworks, and can be accelerated significantly using techniques like microdroplet chemistry, which reduces reaction times from hours to minutes. du.ac.irdu.ac.iracs.org The Yonemitsu reaction provides a direct and efficient route to derivatives that can be precursors to indole-3-carbaldehydes.

| Reaction Name | Components | Catalyst / Conditions | Product Type | Key Features |

| Ugi Reaction | Aniline, Aldehyde, Carboxylic Acid, Isocyanide | Acid-induced cyclization | Multi-substituted indoles | High diversity and complexity; mild conditions. rsc.orgnih.gov |

| Yonemitsu Reaction | Indole, Aldehyde, Active Methylene Compound | Copper MOF, L-proline, or catalyst-free in microdroplets | 3-substituted indoles | Efficient C-3 functionalization; can be performed in green solvents. du.ac.irrsc.orgacs.org |

| Petasis Reaction | N-substituted Indole, Ethyl Glyoxylic Acid, Boronic Acid | N/A | α-(N-substituted indole)carboxylic acids | Forms two C-C bonds in one step. acs.org |

Theoretical and Computational Investigations on 1 Phenethyl 1h Indole 3 Carbaldehyde and Indole 3 Carbaldehyde Scaffolds

Quantum Chemical Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. researchgate.netsemanticscholar.org It is widely used to study indole (B1671886) derivatives to predict their geometry, vibrational frequencies, and electronic characteristics. researchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For the indole-3-carbaldehyde scaffold, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been shown to provide optimized geometrical parameters that are in good agreement with experimental X-ray diffraction data. researchgate.net Studies confirm that the indole ring system is essentially planar. nih.govnih.gov The carbaldehyde group attached at the C3 position also tends to be nearly co-planar with the indole ring, a conformation stabilized by conjugation. nih.govnih.gov

Table 1: Selected Optimized Geometrical Parameters for the Indole-3-Carbaldehyde Scaffold (Theoretical) Note: These are typical values derived from DFT calculations on the parent indole-3-carbaldehyde and may vary slightly depending on the computational method.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| Bond Length | N1-C8a | ~1.38 Å |

| Bond Length | C3-C10 (aldehyde) | ~1.46 Å |

| Bond Angle | C2-C3-C10 | ~128° |

| Bond Angle | C3-C10-O11 | ~125° |

| Dihedral Angle | N1-C2-C3-C10 | ~180° |

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical descriptor of chemical reactivity, kinetic stability, and polarizability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and polarizable. nih.gov

For indole-3-carbaldehyde, DFT calculations show that the HOMO is typically localized over the indole ring, particularly the pyrrole (B145914) moiety, while the LUMO is distributed over the entire molecule, including the electron-withdrawing carbaldehyde group. researchgate.net This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. researchgate.net

The addition of the N-phenethyl group is expected to modulate these electronic properties. The phenethyl group, being weakly electron-donating, would likely raise the energy of the HOMO, making the molecule a better electron donor. This would, in turn, decrease the HOMO-LUMO energy gap, potentially increasing the chemical reactivity of 1-Phenethyl-1H-indole-3-carbaldehyde compared to the unsubstituted parent compound.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. asrjetsjournal.org

Table 2: Theoretical Reactivity Descriptors for the Indole-3-Carbaldehyde Scaffold Note: Values are illustrative and derived from DFT calculations on related structures. nih.gov

| Descriptor | Formula | Typical Calculated Value | Interpretation |

|---|---|---|---|

| EHOMO | - | ~ -6.2 eV | Electron-donating ability |

| ELUMO | - | ~ -1.8 eV | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.4 eV | Chemical reactivity/stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.2 eV | Resistance to change in electron distribution |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | ~ -4.0 eV | Tendency of electrons to escape |

| Electrophilicity Index (ω) | μ2 / 2η | ~ 3.6 eV | Propensity to accept electrons |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. ajchem-a.com It is an invaluable tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. nih.gov

Derivatives of indole-3-carbaldehyde have been the subject of numerous molecular docking studies against various biological targets, including cancer-related proteins and enzymes involved in inflammation. researchgate.netajchem-a.comnih.gov These studies predict the binding affinity (often expressed as a docking score in kcal/mol) and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-receptor complex. ajchem-a.com For instance, docking studies of 1H-Indole-3-carbaldehyde have been performed with cancer proteins, revealing potential ligand-protein interactions. researchgate.net

For this compound, the presence of the bulky and hydrophobic phenethyl group would significantly influence its binding profile. This group can engage in strong hydrophobic and π-π stacking interactions with complementary residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the active site of a target protein. This could lead to enhanced binding affinity and selectivity compared to the smaller indole-3-carbaldehyde. Docking simulations would be essential to explore how this substituent fits within various protein binding pockets and to predict its potential biological targets.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. scirp.orgscirp.org It partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, generating a unique surface for each molecule. researchgate.net The surface is colored according to properties like normalized contact distance (dnorm), which highlights regions of close intermolecular contact. This analysis is often complemented by 2D fingerprint plots that summarize the types and relative contributions of different intermolecular interactions. nih.gov

For indole derivatives, Hirshfeld analysis typically reveals a variety of interactions that govern their crystal packing. researchgate.netnih.gov The most significant contacts are often H···H interactions, reflecting the high proportion of hydrogen atoms on the molecular surface. nih.gov Other important interactions include C-H···O hydrogen bonds involving the carbaldehyde group, N-H···N or N-H···O hydrogen bonds (in unsubstituted indoles), and C-H···π interactions. nih.govnih.gov π-π stacking interactions between the aromatic indole rings are also a common and crucial feature stabilizing the crystal structure. nih.gov

In this compound, the additional phenyl ring of the phenethyl group would introduce more possibilities for intermolecular contacts. One would expect to see a significant contribution from C-H···π and π-π stacking interactions involving both the indole system and the phenethyl's phenyl ring. These interactions would play a critical role in the solid-state packing of the molecule.

Table 3: Example of Intermolecular Contact Contributions (%) from Hirshfeld Surface Analysis for a Substituted Indole Derivative Note: Data is representative for bromo-substituted 1-(phenylsulfonyl)-1H-indole derivatives. nih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 38.7 - 44.7 |

| C···H / H···C | 20.4 - 25.7 |

| O···H / H···O | 14.6 - 17.9 |

| Br···H / H···Br | 8.2 - 12.6 |

Mechanistic Elucidation of Reaction Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire energy profile of a reaction pathway, providing insights into reaction feasibility, kinetics, and selectivity. nih.gov

The indole-3-carbaldehyde scaffold is commonly synthesized via the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic ring like indole using a Vilsmeier reagent (typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphoryl chloride). researchgate.netorgsyn.org

A detailed mechanistic study of the Vilsmeier-Haack reaction using DFT would involve several key steps. First, the formation of the electrophilic Vilsmeier reagent (e.g., chloro-dimethyliminium ion) from DMF and POCl3 would be modeled. This intermediate is the key formylating agent.

Next, the electrophilic attack of the Vilsmeier reagent on the electron-rich C3 position of the indole ring (e.g., 1-phenethyl-1H-indole) would be investigated. This step proceeds through a transition state to form a cationic sigma complex (an arenium ion), which is a crucial reaction intermediate. The stability of this intermediate is enhanced by the electron-donating nitrogen atom of the indole ring. Finally, the elimination of a proton from the C3 position and subsequent hydrolysis of the resulting iminium salt yields the final product, this compound.

Computational modeling can determine the activation energy for each step by locating the transition state structures, which are first-order saddle points on the potential energy surface. Recently, a catalytic version of the Vilsmeier-Haack reaction has been developed, enabled by a P(III)/P(V)=O cycle, which offers a milder reaction pathway. orgsyn.org A computational investigation of this catalytic cycle would elucidate the structure of the active phosphorus species and the transition states involved in the formylation and catalyst regeneration steps.

Table 4: Key Species in the Vilsmeier-Haack Formylation of an N-Substituted Indole

| Species Type | Description | Role in Reaction |

|---|---|---|

| Reactant | 1-Phenethyl-1H-indole | Nucleophile |

| Intermediate | Vilsmeier Reagent ([Me2N=CHCl]+) | Electrophile (Formylating Agent) |

| Transition State 1 | Structure for electrophilic attack | Highest energy point for C-C bond formation |

| Intermediate | Sigma Complex (Arenium ion) | Cationic intermediate after electrophilic attack |

| Transition State 2 | Structure for proton removal | Highest energy point for rearomatization |

| Intermediate | Iminium Salt | Precursor to the final aldehyde after hydrolysis |

| Product | This compound | Final formylated product |

Studies on Rearrangement Mechanisms

Theoretical and computational chemistry have become indispensable tools for elucidating complex organic reaction mechanisms, including molecular rearrangements. For the indole-3-carbaldehyde scaffold and its derivatives like this compound, computational studies can provide deep insights into the potential rearrangement pathways, transition states, and the thermodynamic and kinetic factors governing these transformations. However, specific computational investigations detailing the rearrangement mechanisms of this compound are not extensively documented in the current body of scientific literature. Consequently, this section will discuss plausible rearrangement mechanisms based on computational studies of the broader indole scaffold and related heterocyclic systems.

The indole nucleus is generally prone to electrophilic substitution rather than skeletal rearrangements under typical conditions. However, under specific circumstances, such as acidic conditions or photochemical induction, rearrangements can occur. For indole-3-carbaldehyde and its N-substituted derivatives, potential rearrangement studies would likely focus on several key areas: acid-catalyzed rearrangements, photochemical rearrangements, and rearrangements involving the aldehyde substituent.

Acid-Catalyzed Rearrangements:

In the presence of strong acids, the indole ring can be protonated, typically at the C3 position, to form an indoleninium ion intermediate. This protonation can be a critical step in initiating rearrangement reactions. Computational studies on related indole systems have shown that the stability of these intermediates and the energy barriers for subsequent steps are highly dependent on the substitution pattern of the indole ring.

For an N-substituted indole-3-carbaldehyde, protonation at C3 would lead to an indoleninium cation. From this intermediate, a whiterose.ac.ukacs.org-migration (Wagner-Meerwein type rearrangement) of a substituent from the C2 or N1 position to the C3 position could be computationally investigated. The migratory aptitude of different groups would be a key focus of such a study. For this compound, this could involve the migration of the phenethyl group, although this is generally considered less likely without a strong driving force.

A more plausible acid-catalyzed process for indole-3-carbaldehyde involves its dimerization or reaction with other nucleophiles present in the reaction mixture, which can be initiated by the activation of the aldehyde group by protonation. While not a rearrangement of a single molecule, the mechanisms of these subsequent reactions are amenable to computational investigation.

Photochemical Rearrangements:

Photochemical conditions can provide the energy required to access high-energy intermediates that can lead to skeletal rearrangements. For indole derivatives, photoisomerization and electrocyclization reactions have been studied. A computational investigation into the photochemical rearrangement of this compound would involve calculating the excited state potential energy surfaces to identify viable reaction pathways. For instance, a whiterose.ac.ukresearchgate.net-sigmatropic rearrangement involving the migration of the N1-substituent is a theoretical possibility that could be explored using computational methods.

Rearrangements Involving the Aldehyde Group:

The carbaldehyde group at the C3 position can also participate in rearrangement reactions. For example, under certain oxidative conditions, a Dakin-like reaction could be envisaged where the aldehyde is converted to a phenol (B47542) (or in this case, a hydroxyl group at C3) via a rearrangement mechanism. Computational studies could model the transition states and intermediates of such a transformation, providing insights into its feasibility and energetics.

Furthermore, reactions involving the formation of derivatives at the aldehyde, such as oximes or hydrazones, can lead to subsequent rearrangements like the Beckmann rearrangement for oximes. A theoretical study on the Beckmann rearrangement of the oxime of this compound could provide valuable information on the migratory aptitude of the indole ring versus the other substituent on the oxime nitrogen.

While direct computational studies on the rearrangement mechanisms of this compound are scarce, the principles derived from theoretical investigations on the broader class of indoles and other heterocyclic compounds provide a framework for predicting and understanding potential rearrangement pathways. The following table summarizes hypothetical rearrangement studies that could be conducted on the indole-3-carbaldehyde scaffold.

| Rearrangement Type | Proposed Mechanism | Computational Methods | Key Parameters to Investigate |

| Acid-Catalyzed | Protonation at C3 followed by whiterose.ac.ukacs.org-shift | DFT (e.g., B3LYP, M06-2X) with a suitable basis set (e.g., 6-311+G(d,p)) | Transition state energies, reaction energy profiles, stability of intermediates |

| Photochemical | whiterose.ac.ukresearchgate.net-Sigmatropic shift of N1-substituent | TD-DFT, CASSCF | Excited state potential energy surfaces, conical intersections, quantum yields |

| Oxidative (Dakin-like) | Baeyer-Villiger type oxidation of the aldehyde | DFT, MP2 | Activation barriers, influence of oxidant, solvent effects |

| Derivative Rearrangement | Beckmann rearrangement of the corresponding oxime | DFT, CBS methods | Migratory aptitude of the indole moiety, stereoelectronic effects |

Future computational research in this area would be valuable for expanding the synthetic utility of the indole-3-carbaldehyde scaffold and for designing novel molecular architectures.

Based on a comprehensive search of available literature, there is currently insufficient specific information regarding the applications of This compound in the precise contexts requested by the provided outline.

Consequently, it is not possible to generate a scientifically accurate article that adheres strictly to the provided outline for "this compound" without resorting to extrapolation from the parent compound, which would not be a factual representation. The specific roles in the construction of imidazole, quinazoline, and carboline scaffolds, contributions to indole alkaloid synthesis, and applications in ligand design are documented for the broader class of indole-3-carbaldehydes but not specifically for the 1-phenethyl derivative.

Pharmacological and Biological Research Prospects for 1 Phenethyl 1h Indole 3 Carbaldehyde Derivatives

In vitro Evaluation Methodologies for Biological Activities

The initial screening and characterization of the biological effects of 1-Phenethyl-1H-indole-3-carbaldehyde derivatives are conducted using a variety of established in vitro assays. These laboratory-based methods allow for the controlled assessment of a compound's activity against specific biological targets, such as microbial cells, cancer cell lines, or isolated enzymes.

Common methodologies employed include:

Antimicrobial Susceptibility Testing: The effectiveness of derivatives against pathogenic microbes is frequently determined using methods like the disc diffusion assay and the two-fold serial dilution technique. semanticscholar.orgnih.gov These tests are used to calculate the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. chula.ac.th Such evaluations are performed on a wide range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), Gram-negative bacteria such as Escherichia coli, and fungi like Candida albicans. nih.govznaturforsch.comnih.gov

Antiproliferative and Cytotoxicity Assays: To assess anticancer potential, derivatives are tested against various human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cell viability and determine the IC50 value—the concentration of the compound required to inhibit the growth of 50% of the cancer cells. nih.gov Cell lines commonly used for screening indole (B1671886) derivatives include those for breast (MCF-7), lung (A549), liver (HepG2), and prostate (PC3) cancers. nih.govnih.govnih.gov

Enzyme Inhibition Assays: The specific inhibitory activity of these compounds against molecular targets is quantified using enzyme assays. For instance, the ability of derivatives to inhibit enzymes like epidermal growth factor receptor (EGFR) kinase and SRC kinase, which are implicated in cancer, can be directly measured. nih.gov Similarly, inhibition of microbial enzymes, such as urease from Helicobacter pylori, is evaluated to confirm a specific mechanism of antimicrobial action. mdpi.com

Antiviral Assays: For potential antiviral applications, specific assays are used to measure a compound's ability to interfere with the viral life cycle. These can include cell-cell fusion assays, which assess the inhibition of viral entry into host cells, and viral replication assays that quantify the reduction in viral load after treatment. nih.govacs.org

These methodologies provide crucial preliminary data on the potency and spectrum of activity of the synthesized derivatives.

| Methodology | Biological Activity Measured | Key Parameter | Common Targets / Cell Lines | Reference |

|---|---|---|---|---|

| Serial Dilution / Disc Diffusion | Antimicrobial | Minimum Inhibitory Concentration (MIC) | S. aureus, MRSA, E. coli, C. albicans | nih.govznaturforsch.com |

| MTT Assay | Anticancer / Cytotoxicity | Half-maximal Inhibitory Concentration (IC50) | MCF-7 (Breast), A549 (Lung), HepG2 (Liver) | nih.govnih.gov |

| Kinase Enzyme Assay | Enzyme Inhibition | IC50 | EGFR Kinase, SRC Kinase | nih.gov |

| Cell-Cell Fusion Assay | Antiviral (HIV) | Half-maximal Effective Concentration (EC50) | HIV-1 gp41-mediated fusion | nih.gov |

| Urease Inhibition Assay | Anti-bacterial (H. pylori) | IC50 | Urease Enzyme | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Pharmacological Potential

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. mdpi.comrsc.org For derivatives of this compound, SAR analysis focuses on how modifications to the indole core, the phenethyl substituent, and the carbaldehyde group influence their pharmacological effects.

Key findings from SAR studies on related indole and phenethylamine (B48288) structures include:

Substitutions on the Phenethyl Moiety: In studies of phenethylamine derivatives, substitutions on the phenyl ring have a significant impact on receptor binding affinity. For example, the presence of alkyl or halogen groups, particularly at the para-position of the phenyl ring, can positively influence binding to targets like the 5-HT2A receptor. biomolther.org Conversely, increasing the size of heterocyclic rings attached to the amine nitrogen can weaken inhibitory activity, as seen in dopamine (B1211576) reuptake inhibitors. biomolther.org

Modifications of the Indole Ring: The position and nature of substituents on the indole nucleus are critical. For instance, in a series of indole hydrazone derivatives, the presence of a halogenated phenyl ring was found to enhance activity against MRSA. znaturforsch.com In another study on anti-leishmanial compounds, methoxy (B1213986) and chloro groups at the para-position of a phenyl substituent on the indole core were shown to be favorable for activity. nih.gov

These SAR studies are essential for guiding the rational design of new derivatives with improved potency, selectivity, and pharmacological profiles.

| Structural Moiety | Modification | Effect on Biological Activity | Example Target/Activity | Reference |

|---|---|---|---|---|

| Phenethyl Phenyl Ring | Para-substitution with alkyl or halogen | Increased affinity | 5-HT2A Receptor Binding | biomolther.org |

| Indole Core | Substitution with halogenated phenyl ring | Enhanced activity | Antimicrobial (MRSA) | znaturforsch.com |

| Indole Core | Para-substitution with methoxy/chloro groups | Increased potency | Anti-leishmanial | nih.gov |

| Overall Molecular Shape | Altering linkage between aromatic rings | Reduced activity | HIV-1 Fusion Inhibition | nih.gov |

| Phenethylamine Side Chain | Increasing size of N-heterocyclic ring | Decreased potency | Dopamine Reuptake Inhibition | biomolther.org |

Investigation of Molecular Mechanisms and Receptor Interactions

Understanding how a compound works at the molecular level is crucial for its development as a therapeutic agent. Research into this compound derivatives involves identifying their specific cellular receptors, enzyme targets, and the signaling pathways they modulate.

Computational and In Silico Studies: Molecular docking is a powerful computational tool used to predict and visualize how a ligand (the indole derivative) binds to the active site of a target protein. orientjchem.orgjocpr.com This method helps in understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. ajchem-a.com Docking studies have been widely used to rationalize the inhibitory activity of indole derivatives against targets like the Hepatitis C NS5B polymerase, EGFR kinase, and cyclooxygenase-2 (COX-2). ajchem-a.comderpharmachemica.comijpsjournal.com

Receptor and Protein Targeting: The biological effects of these derivatives are often mediated through direct interaction with specific proteins.

Serotonin (B10506) Receptors: The phenethylamine scaffold is known to interact with various neurotransmitter receptors. Derivatives have shown affinity for the 5-hydroxytryptamine type 2A (5-HT2A) receptor, which is involved in various psychiatric disorders. biomolther.org

Aryl Hydrocarbon Receptor (AhR): Indole-3-carboxaldehyde (B46971), a core part of the target compound, is a known ligand for the Aryl Hydrocarbon Receptor (AhR). nih.gov Activation of AhR by gut microbiome-derived indole-3-carboxaldehyde can regulate neuroinflammation and promote mucosal integrity, suggesting a potential mechanism for derivatives in gut-brain axis signaling. nih.govfrontiersin.org

Enzyme Inhibition: Many indole derivatives function by inhibiting enzymes critical for disease processes. This includes the inhibition of viral proteins like the HIV-1 glycoprotein (B1211001) gp41 to prevent viral entry, and the inhibition of bacterial enzymes like urease, which is essential for the survival of H. pylori in the stomach. mdpi.comnih.gov In cancer, derivatives have been designed as dual inhibitors of EGFR and SRC kinases, which are key drivers of tumor growth and resistance. nih.gov

By elucidating these molecular mechanisms, researchers can better understand the therapeutic potential and develop more targeted and effective drugs.

| Molecular Target | Class of Target | Associated Biological Activity | Method of Investigation | Reference |

|---|---|---|---|---|

| 5-HT2A Receptor | G-protein Coupled Receptor | Neurological / Psychiatric | Radioligand Binding Assay | biomolther.org |

| Aryl Hydrocarbon Receptor (AhR) | Ligand-activated Transcription Factor | Immune Regulation, Gut Health | Metabolomic Analysis, In vivo models | nih.govnih.gov |

| EGFR / SRC Kinase | Enzyme (Tyrosine Kinase) | Anticancer | In vitro Enzyme Assay, Molecular Docking | nih.govijpsjournal.com |

| HIV-1 glycoprotein 41 (gp41) | Viral Fusion Protein | Antiviral | Binding and Cell-Fusion Assays | nih.gov |

| Urease | Enzyme (Metalloenzyme) | Antimicrobial (H. pylori) | In vitro Enzyme Assay, Molecular Docking | mdpi.com |

| Cyclooxygenase-2 (COX-2) | Enzyme (Oxidoreductase) | Anti-inflammatory | Molecular Docking, In vivo models | ajchem-a.com |

Q & A

Basic: What are the standard synthetic routes for 1-Phenethyl-1H-indole-3-carbaldehyde, and how is purity ensured?

The compound is typically synthesized via the Vilsmeier-Haack formylation , where POCl₃ and DMF react with the indole precursor to introduce the aldehyde group at the 3-position . For phenethyl substitution, SN2 alkylation using NaH/DMF and phenethyl halides is employed . Purity is validated using HPLC (>95%) and ¹H/¹³C NMR to confirm absence of unreacted intermediates. Mass spectrometry (HRMS) further verifies molecular identity .

Basic: Which analytical techniques are critical for structural elucidation of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent positions (e.g., phenethyl chain conformation, aldehyde proton at δ ~10 ppm) .

- X-ray Crystallography : Determines bond lengths/angles (e.g., C3-aldehyde torsion angles) and validates stereochemistry. SHELX software is commonly used for refinement .

- FT-IR : Confirms aldehyde C=O stretch (~1680 cm⁻¹) and indole N-H absorption (~3400 cm⁻¹) .

Advanced: How do reaction conditions (solvent, temperature) impact yield in SN2 substitution steps?

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of indole-N⁻, improving phenethylation efficiency. DMF is preferred for its high dielectric constant .

- Temperature : Optimal yields (~70–80%) occur at 25–40°C; higher temperatures (>60°C) promote side reactions (e.g., aldehyde oxidation) .

- Base : NaH or K₂CO₃ ensures deprotonation of indole-NH without hydrolyzing the aldehyde group .

Advanced: How can conflicting crystallographic data (e.g., disorder in phenethyl groups) be resolved?

Disorder in flexible phenethyl chains is addressed by:

- Multi-conformer modeling in SHELXL, refining occupancy factors for each conformation .

- Low-temperature data collection (100 K) reduces thermal motion artifacts .

- Hirshfeld surface analysis identifies weak interactions (e.g., C-H···O) stabilizing specific conformers .

Advanced: What mechanistic insights guide the study of its biological activity (e.g., enzyme inhibition)?

- Molecular Docking : Predicts binding to targets (e.g., kinases) via aldehyde H-bonding and indole π-π stacking .

- SAR Studies : Modifying the phenethyl chain (e.g., halogenation) alters lipophilicity and target affinity. For example, chloro-substituted analogs show enhanced cytotoxicity .

- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates to quantify inhibition potency .

Advanced: What alternative strategies exist for introducing the phenethyl group without SN2 reactions?

- Mitsunobu Reaction : Uses DIAD/Ph₃P to couple phenethyl alcohols to indole-NH under mild conditions, avoiding strong bases .

- Reductive Amination : Condenses indole-3-carbaldehyde with phenethylamine via NaBH₃CN, though this requires prior aldehyde protection .

- Cross-Coupling : Pd-catalyzed Buchwald-Hartwig amination for aromatic phenethyl groups, but requires specialized ligands .

Advanced: How are stability issues (e.g., aldehyde oxidation) mitigated during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.